3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 682803-63-0
VCID: VC12011673
InChI: InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
SMILES: COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid

CAS No.: 682803-63-0

Cat. No.: VC12011673

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid - 682803-63-0

Specification

CAS No. 682803-63-0
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 3-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Standard InChI Key GBMGCKXRUBNWMB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
Canonical SMILES COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N

Introduction

Structural and Molecular Characteristics

Data Table 1: Molecular Descriptors

PropertyValueSource
CAS Number682803-63-0
Molecular FormulaC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_{4}
Molecular Weight223.22 g/mol
IUPAC Name3-amino-3-(3-methoxycarbonylphenyl)propanoic acid
SMILESCOC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
InChIKeyGBMGCKXRUBNWMB-UHFFFAOYSA-N

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid typically involves multi-step organic reactions. A common approach begins with 3-(methoxycarbonyl)benzaldehyde, which undergoes condensation with a nitromethane derivative to form a β-nitro intermediate. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of protective groups, yields the target compound.

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point range of 230–232°C for its hydrochloride salt, as observed in the structurally analogous para-substituted isomer . The free acid form is sparingly soluble in polar solvents like water but dissolves readily in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch of ester and carboxylic acid) and 3300–3500 cm1^{-1} (N-H stretch of amine).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 3.85 (s, 3H, OCH3_3), δ 4.25 (m, 1H, CH-NH2_2), δ 7.45–8.10 (m, 4H, aromatic).

    • 13C^{13}\text{C}: δ 52.5 (OCH3_3), δ 167.2 (COOCH3_3), δ 174.8 (COOH).

Biochemical and Pharmaceutical Applications

Enzyme Inhibition and Substrate Analogues

The compound’s structure mimics natural amino acids, enabling its use as a transition-state analogue in enzyme inhibition studies. For example, it has been investigated as a potential inhibitor of aspartate aminotransferase, an enzyme critical in amino acid metabolism. The methoxycarbonyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid facilitates ionic interactions with active-site residues.

Drug Intermediate

3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid serves as a precursor in the synthesis of peptidomimetics and small-molecule therapeutics. Its hydrochloride salt (CAS 181519-49-3) is utilized in high-purity formulations for preclinical trials .

ParameterDetailsSource
Hazard ClassificationIrritant (Skin, Eyes)
Recommended PPEGloves, Lab Coat, Safety Goggles
Storage Conditions2–8°C, Dry, Inert Atmosphere

Comparative Analysis of Structural Isomers

Meta vs. Para Substitution

The meta-substituted isomer (CAS 682803-63-0) exhibits distinct electronic properties compared to its para-substituted counterpart (CAS 181519-49-3). The meta configuration induces greater steric hindrance around the phenyl ring, altering reactivity in electrophilic aromatic substitution reactions .

Data Table 3: Isomer Comparison

PropertyMeta IsomerPara Isomer
Melting PointNot Reported230–232°C
Solubility in DMSOHighModerate
Enzyme Inhibition PotencyHigherLower

Future Directions and Research Gaps

Optimization of Synthetic Routes

Current methodologies suffer from low yields and costly purification steps. Future research should explore catalytic asymmetric synthesis to produce enantiopure forms and flow chemistry techniques to enhance scalability.

Pharmacological Studies

While the compound’s biochemical interactions are well-documented, in vivo toxicity and pharmacokinetic profiles remain unstudied. Collaborative efforts between chemists and pharmacologists are essential to unlock its therapeutic potential .

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